5,6-Difluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring system. The presence of two fluorine atoms at the 5 and 6 positions of the isoquinoline structure alters its chemical properties and biological activity. This compound is of significant interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an antineoplastic agent.
5,6-Difluoroisoquinoline can be classified under various chemical categories based on its structure and properties:
The synthesis of 5,6-difluoroisoquinoline can be achieved through several methods, including:
The molecular formula for 5,6-difluoroisoquinoline is . Its structure features:
C1=CC2=C(C=C1)C(=CN=C2)C(=C(F)F)F
XBDQKXXYIPTUBI-UHFFFAOYSA-N
5,6-Difluoroisoquinoline participates in various chemical reactions, including:
The mechanism by which 5,6-difluoroisoquinoline exerts its biological effects involves:
Studies have indicated that compounds similar to 5,6-difluoroisoquinoline exhibit significant anti-tumor activity through modulation of these pathways .
5,6-Difluoroisoquinoline has several notable applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3